Axial Coordination Equilibrium: NiTMPyP Is the Only M-TMPyP Derivative Exhibiting a Quantifiable 4-Coordinate/6-Coordinate Equilibrium in Aqueous Solution Accessible by Magnetic and Optical Readout
NiTMPyP exists in aqueous solution as an equilibrium mixture of diamagnetic four-coordinate Ni(II) and paramagnetic six-coordinate Ni(II) complexed by two axial water molecules, a property not shared by CuTMPyP (purely four-coordinate, no axial water equilibrium) or ZnTMPyP (five-coordinate, no equilibrium). The NiTMPyP magnetic moment was measured as 2.07 BM in D₂O at 30 °C, confirming the presence of paramagnetic six-coordinate species; in D₂O–acetone-d₆ mixed solvent, the paramagnetic species disappears entirely, demonstrating full conversion to the diamagnetic four-coordinate form [1]. The thermodynamic parameters of the axial coordination reaction were determined as ΔS° = −178.6 J·K⁻¹·mol⁻¹ and ΔG°₂₉₈K = −1.6 kJ·mol⁻¹ [1]. In the Soret absorption region, this equilibrium manifests as a peak at 422 nm (four-coordinate) with a distinct shoulder at 445 nm (six-coordinate), whereas CuTMPyP and ZnTMPyP show only a single Soret peak [2].
| Evidence Dimension | Axial coordination equilibrium in aqueous solution: magnetic moment, thermodynamic parameters, and Soret band spectroscopic signature |
|---|---|
| Target Compound Data | NiTMPyP: μ_eff = 2.07 BM (D₂O, 30 °C); ΔS° = −178.6 J·K⁻¹·mol⁻¹; ΔG°₂₉₈K = −1.6 kJ·mol⁻¹; Soret peak 422 nm + shoulder 445 nm; two-species equilibrium (4-coordinate ⇌ 6-coordinate diaqua) |
| Comparator Or Baseline | CuTMPyP: single four-coordinate species, no axial water ligand equilibrium, single Soret peak (no shoulder). ZnTMPyP: five-coordinate, no 4/6 equilibrium, single Soret peak. Free-base TMPyP: no metal center, no axial coordination equilibrium. |
| Quantified Difference | NiTMPyP uniquely exhibits a measurable paramagnetic moment (2.07 BM) and dual Soret signature among planar M-TMPyP derivatives; the equilibrium is fully tunable by solvent (complete suppression of paramagnetic species in acetone/water mixtures) |
| Conditions | Aqueous solution (D₂O), 30 °C; Beer's law obeyed in range 8×10⁻⁷–2×10⁻⁵ mol·dm⁻³; variable-temperature UV-Vis (0–95 °C, isosbestic point at 435 nm); ¹H NMR and magnetic moment measurement [1]; resonance Raman and optical spectroscopy, μ = 0.1 M, 25 °C [2] |
Why This Matters
This equilibrium provides a unique, built-in spectroscopic and magnetic handle for detecting NiTMPyP's local environment (solvent polarity, polymer binding, axial ligand availability) that is entirely absent in CuTMPyP, ZnTMPyP, and free-base TMPyP, making NiTMPyP the only planar M-TMPyP derivative suitable as a dual-mode (optical + magnetic) microenvironmental probe.
- [1] Liu ZX, Shi SQ, Zhang JJ, Song XF, Meng MQ. Coordinating Properties of Nickel(II) tetra(4-N-benzylpyridyl) porphyrin in Aqueous Solution. Acta Physico-Chimica Sinica. 1997;13(07):598-602. doi:10.3866/PKU.WHXB19970718 View Source
- [2] Yue KT, Lin M, Gray TA, Marzilli LG. Nickel(II) porphyrin binding to anionic biopolymers investigated by resonance Raman and optical spectroscopy. Inorganic Chemistry. 1991;30(16):3214-3222. doi:10.1021/ic00016a020 View Source
